6-(2-Aminoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
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Overview
Description
Aminoacetyl-based compounds are a class of chemical compounds that contain an aminoacetyl group. They are often involved in biological processes and can be found in various pharmaceuticals .
Synthesis Analysis
The synthesis of aminoacetyl-based compounds often involves reactions with amines . For example, the synthesis of diosgenyl β-d-glycosaminosides, a type of semisynthetic saponin, involves antimicrobial and antitumor activity .Molecular Structure Analysis
The molecular structure of aminoacetyl-based compounds typically includes a hydrophilic carbohydrate moiety and a hydrophobic triterpenoid or steroid aglycon .Chemical Reactions Analysis
Aminoacetyl-based compounds can undergo various chemical reactions. For instance, they can be converted into alkenes by an elimination reaction . Also, they can be hydrolyzed to form free amino acids .Physical And Chemical Properties Analysis
Most amides, which are similar to aminoacetyl-based compounds, are solids at room temperature. The boiling points of amides are much higher than those of alcohols of similar molar mass. Amides of six or fewer carbon atoms are soluble in water .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(2-aminoacetyl)-3H-1,3-benzoxazol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3.ClH/c10-4-7(12)5-1-2-6-8(3-5)14-9(13)11-6;/h1-3H,4,10H2,(H,11,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICABSAWLJRRPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)CN)OC(=O)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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